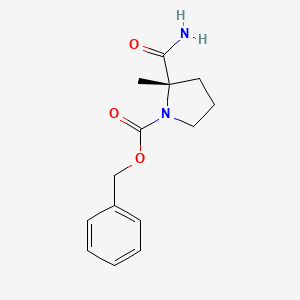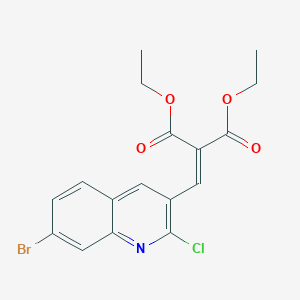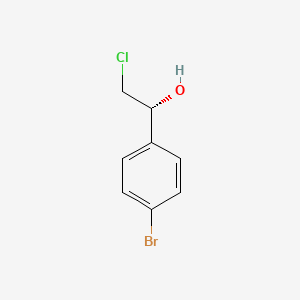
(1R)-1-(4-bromophenyl)-2-chloroethanol
Übersicht
Beschreibung
“(1R)-1-(4-bromophenyl)-2-chloroethanol” is a chemical compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be approximately 329.1° C at 760 mmHg . The compound has a predicted density of 1.6 g/cm3 and a refractive index of n20D 1.59 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
One application of compounds like (1R)-1-(4-bromophenyl)-2-chloroethanol is in asymmetric synthesis, where chiral methyl groups play a crucial role. For instance, in the study by Lüthy, Rétey, & Arigoni (1969), the formation of enantiomers through careful oxidation processes is explored, highlighting the importance of chirality in chemical synthesis.
Optoelectronic and Charge Transport Properties
Another application involves investigating the optoelectronic and charge transport properties of compounds similar to this compound. A study by Shkir et al. (2019) focuses on the structural and electronic properties of chalcone derivatives, which are crucial for developing semiconductor devices.
Dissociative Double Ionization Studies
The dissociative double ionization of molecules like 1-bromo-2-chloroethane, a close relative of this compound, has been studied under intense femtosecond laser fields. Research by Yang et al. (2011) delves into the ionization processes and kinetics, contributing to the understanding of molecular behavior under high-energy conditions.
Chiral Catalyst Development
Compounds related to this compound are used in the development of chiral catalysts. For example, Qin et al. (2011) have investigated a dirhodium catalyst derived from a similar compound for enantioselective reactions, highlighting its potential in organic synthesis.
Rotational Isomerism and Spectroscopy
The study of rotational isomerism using spectroscopic techniques is another area where similar compounds are applied. Research by Koda, Matsui, & Nomura (1989) on 1-bromo-2-chloroethane, a related molecule, provides insights into molecular dynamics and conformations.
X-ray Crystallography
The use of this compound analogs in X-ray crystallography for structural determination is also notable. Bhumannavar (2021) has conducted structural confirmation of similar compounds using spectroscopic techniques and density functional theory.
Eigenschaften
IUPAC Name |
(1R)-1-(4-bromophenyl)-2-chloroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKYBZRHPFKQX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



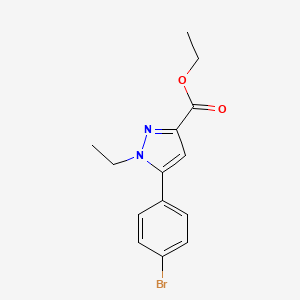
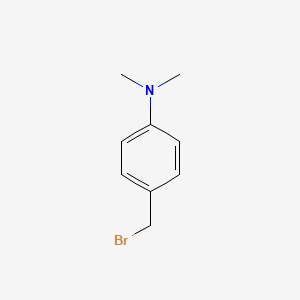
![Benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B3183686.png)
![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3183700.png)
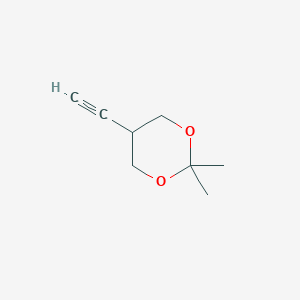
![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)


![(Z)-2-(1,3-benzodioxol-5-yl)-3-[[3-[4-[2-(4-hydroxy-3-iodophenyl)ethylamino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B3183734.png)
